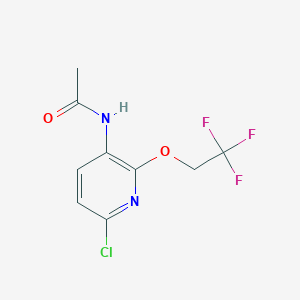
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide is a chemical compound with the molecular formula C9H7ClF3N3O4 and a molecular weight of 313.62 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, trifluoroethoxy, and acetamide groups
准备方法
The synthesis of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves a series of organic reactions. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-2-(2,2,2-trifluoroethoxy)pyridine.
Nitration: The pyridine derivative undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group.
Acetylation: Finally, the amine group is acetylated to form the acetamide derivative.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity. These conditions include controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
化学反应分析
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied. For example, it may inhibit a particular enzyme by binding to its active site, preventing substrate binding and subsequent catalysis .
相似化合物的比较
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide can be compared with other similar compounds, such as:
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)amine: This compound lacks the acetamide group and may have different reactivity and applications.
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)thioacetamide: The sulfur atom in the thioacetamide group can impart different chemical properties and reactivity.
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
N-(6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl)acetamide (CAS No. 1869058-25-2) is a synthetic compound with potential therapeutic applications. Its unique structure includes a chloro group and a trifluoroethoxy moiety, which may influence its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on available research findings.
- Molecular Formula : C₉H₈ClF₃N₂O₂
- Molecular Weight : 268.62 g/mol
- Purity : Typically ≥ 95% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased potency against various biological targets .
Enzyme Inhibition
Pyridine derivatives often act as enzyme inhibitors. The presence of the chloro and trifluoroethoxy groups may contribute to the compound's ability to inhibit enzymes involved in inflammatory pathways. Myeloperoxidase (MPO), for example, is a target for many pyridine-based inhibitors due to its role in oxidative stress and inflammation . The inhibition of MPO has been linked to therapeutic benefits in autoimmune diseases and cardiovascular conditions.
Case Study 1: Inhibition of Myeloperoxidase
A study demonstrated that related compounds effectively inhibited MPO activity in human whole blood samples stimulated by lipopolysaccharides. This suggests that this compound could exhibit similar inhibitory effects, offering a potential therapeutic avenue for inflammatory disorders .
Case Study 2: Anticancer Activity
In a comparative study involving various substituted pyridine derivatives, compounds with similar structural motifs were evaluated for their antiproliferative effects against cancer cell lines. The results indicated that certain modifications could lead to significant growth inhibition in breast and lung cancer cells. Although direct studies on this compound are necessary for confirmation, these findings support its potential use as an anticancer agent .
Research Findings Summary
| Property | Details |
|---|---|
| CAS Number | 1869058-25-2 |
| Molecular Weight | 268.62 g/mol |
| Biological Targets | Myeloperoxidase (MPO), cancer cell lines |
| Potential Applications | Anti-inflammatory agents, anticancer therapies |
| Notable Structural Features | Chloro group, trifluoroethoxy moiety |
属性
分子式 |
C9H8ClF3N2O2 |
|---|---|
分子量 |
268.62 g/mol |
IUPAC 名称 |
N-[6-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-5(16)14-6-2-3-7(10)15-8(6)17-4-9(11,12)13/h2-3H,4H2,1H3,(H,14,16) |
InChI 键 |
WIEJAYBGIIKEQF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(N=C(C=C1)Cl)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















